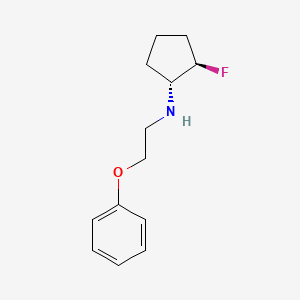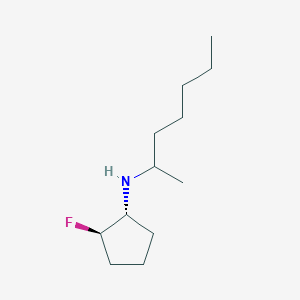amine CAS No. 2098013-53-5](/img/structure/B1531584.png)
[(1-Fluorocyclopentyl)methyl](2-methoxyethyl)amine
Descripción general
Descripción
1-(Fluorocyclopentyl)methyl-(2-methoxyethyl)amine, commonly known as FMMEA, is an organic compound with a wide range of applications in the scientific and industrial fields. FMMEA is a cyclic aliphatic amine that can be used as a reactant in organic synthesis, as an intermediate for the synthesis of pharmaceuticals and other compounds, and as a catalyst in various reactions. FMMEA has been used in the study of various biochemical and physiological processes, and has been found to have a variety of beneficial applications.
#
Aplicaciones Científicas De Investigación
Synthesis of Aminocycloheptatrienylidenamines
Research conducted by Marino Cavazza and Francesco Pietra (1976) involved the methylation of 3-methoxytropone to produce 1,3-dimethoxytropenylium ion, followed by reaction with primary amines. This method yields 3-aminocycloheptatrienylidenamines, which are more stable for arylamino than alkylamino substituents, highlighting an innovative approach to synthesizing complex amine derivatives Cavazza & Pietra, 1976.
Development of Nonpeptide Antagonists
In the domain of pharmacology, CP-96,345 was identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. This discovery has significant implications for exploring the physiological properties of substance P and its potential role in various diseases Snider et al., 1991.
Optimization of Lennard-Jones Parameters
A study aimed at understanding the behavior of biomolecular systems in aqueous environments focused on amines and fluorine-substituted compounds. This research is crucial for improving computational models related to the physicochemical properties of these compounds, with implications for drug design and pharmacology Chen, Yin, & MacKerell, 2002.
Fluorescent Labeling Reagents
The development of novel fluorophores like 6-methoxy-4-quinolone (6-MOQ) for biomedical analysis demonstrates the compound's application in enhancing fluorescence-based detection methods. This advance is particularly relevant for labeling and detecting biomolecules in various analytical contexts Hirano et al., 2004.
Analytical Determinations
Another significant application is in the domain of analytical chemistry, where fluorogenic labeling reagents are used for high-performance liquid chromatography (HPLC) determinations of biologically important thiols. This methodological advancement facilitates more efficient and selective analysis of critical biomolecules Gatti et al., 1990.
Propiedades
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO/c1-12-7-6-11-8-9(10)4-2-3-5-9/h11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKNNJMNNDUUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Fluorocyclopentyl)methyl](2-methoxyethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1531501.png)
![4-[(2-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1531502.png)

![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-imidazole](/img/structure/B1531506.png)




![(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531513.png)

![N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride](/img/structure/B1531517.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)
![4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531522.png)
![3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531523.png)